ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate is a complex organic compound with significant interest in the fields of organic and medicinal chemistry. This compound features a pyridine ring substituted with a benzyl group, a boronic ester, and an ethyl ester, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include boronic acids, piperidine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is used in the development of probes and tags for biological imaging and diagnostics.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism by which ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
- Ethyl 2-(2-thioxo-2,3-dihydrothiazol-4-yl)acetate
- (6-Fluoroquinolin-3-yl)boronic acid
Uniqueness
Ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate is unique due to its combination of a boronic ester and a pyridine ring, which provides a versatile platform for various chemical modifications and applications. Its ability to form reversible covalent bonds and participate in diverse chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C21H30BNO4 |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate |
InChI |
InChI=1S/C21H30BNO4/c1-6-25-19(24)17-12-13-23(14-16-10-8-7-9-11-16)15-18(17)22-26-20(2,3)21(4,5)27-22/h7-11H,6,12-15H2,1-5H3 |
InChI Key |
DUQUMTYYZAUNHP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCN(C2)CC3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.